molecular formula C15H15NO2 B13385784 Benzamide, N-[(2S)-2-hydroxy-2-phenylethyl]-

Benzamide, N-[(2S)-2-hydroxy-2-phenylethyl]-

Cat. No.: B13385784
M. Wt: 241.28 g/mol
InChI Key: JZUOCQXDQFRPAF-CQSZACIVSA-N
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Description

Benzamide, N-[(2S)-2-hydroxy-2-phenylethyl]- (IUPAC name: N-[(2S)-2-hydroxy-1-phenylethyl]benzamide) is a chiral benzamide derivative characterized by a hydroxy-substituted phenylethyl group attached to the benzamide nitrogen. Its molecular formula is C₁₅H₁₅NO₂ (molecular weight: 241.29 g/mol). The compound’s stereochemistry at the C2 position (S-configuration) plays a critical role in its physicochemical properties and biological interactions. Key features include:

  • Hydrogen bonding capacity: The hydroxyl group (-OH) and amide (-NH) serve as hydrogen bond donors, enhancing solubility in polar solvents.
  • Stereochemical influence: The (S)-configuration may confer specific binding affinities in biological systems, as seen in enantioselective interactions .

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

N-[(2S)-2-hydroxy-2-phenylethyl]benzamide

InChI

InChI=1S/C15H15NO2/c17-14(12-7-3-1-4-8-12)11-16-15(18)13-9-5-2-6-10-13/h1-10,14,17H,11H2,(H,16,18)/t14-/m1/s1

InChI Key

JZUOCQXDQFRPAF-CQSZACIVSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CNC(=O)C2=CC=CC=C2)O

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The preparation of Benzamide, N-[(2S)-2-hydroxy-2-phenylethyl]- typically involves the acylation of the corresponding chiral amino alcohol (2S)-2-amino-2-phenylethanol with benzoyl chloride or benzoyl derivatives under controlled conditions to form the amide bond. The stereochemistry at the 2-position is preserved during the synthesis.

Synthetic Route Example

A representative synthetic method involves:

  • Starting materials: (2S)-2-amino-2-phenylethanol and benzoyl chloride.
  • Reaction conditions: The amino alcohol is reacted with benzoyl chloride in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed.
  • Solvent: Common solvents include dichloromethane, tetrahydrofuran, or ethyl acetate.
  • Temperature: The reaction is typically carried out at 0 °C to room temperature to control reaction rate and avoid racemization.
  • Work-up: After completion, the reaction mixture is quenched with water, extracted, and purified by recrystallization or chromatography.

This method ensures the formation of the amide linkage with retention of the stereochemistry of the chiral center.

Alternative Methods

  • Enzymatic synthesis: Utilizing amidase enzymes to catalyze the formation of the amide bond from benzoyl derivatives and amino alcohols under mild conditions, offering stereospecific synthesis.
  • Solid-phase synthesis: Applicable in combinatorial chemistry for rapid preparation of benzamide derivatives with varied substituents.

Data Table: Summary of Preparation Conditions

Parameter Typical Conditions for Benzamide, N-[(2S)-2-hydroxy-2-phenylethyl]- Synthesis
Starting Materials (2S)-2-amino-2-phenylethanol, benzoyl chloride
Solvent Dichloromethane, tetrahydrofuran, ethyl acetate
Base Triethylamine, pyridine
Temperature 0 °C to room temperature
Reaction Time 1–4 hours
Work-up Aqueous quench, extraction, recrystallization or chromatography
Yield Typically high (70-90%)
Stereochemistry Retained (S configuration preserved)

Research Findings and Characterization

  • Spectroscopic Data: The compound exhibits characteristic amide carbonyl stretching bands in FT-IR around 1650 cm⁻¹. The hydroxyl group shows broad absorption near 3200-3500 cm⁻¹. NMR spectra confirm the presence of aromatic protons, the chiral center proton adjacent to the hydroxyl group, and amide NH signals.

  • Chiral Integrity: Optical rotation measurements and chiral HPLC confirm the retention of stereochemistry during synthesis.

  • Biological Relevance: Benzamide derivatives with similar structures are known for their biological activities including enzyme inhibition and receptor modulation, which underscores the importance of stereospecific synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzamide, N-[(2S)-2-hydroxy-2-phenylethyl]- can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group, forming a ketone derivative.

    Reduction: The compound can be reduced to form the corresponding amine derivative by reducing the amide group.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
  • Used in the development of bioactive compounds with potential therapeutic applications.

Medicine:

  • Explored for its potential as a drug candidate due to its structural similarity to other bioactive benzamide derivatives.
  • Studied for its potential anti-inflammatory and analgesic properties.

Industry:

  • Utilized in the synthesis of specialty chemicals and pharmaceuticals.
  • Employed in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Benzamide, N-[(2S)-2-hydroxy-2-phenylethyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and amide functionality allow it to form hydrogen bonds and other interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Analogues

Benzamide, N-[(1R)-2-hydroxy-1-phenylethyl]- (CAS: 74213-58-4)
  • Molecular formula: C₁₅H₁₅NO₂ (identical to the target compound).
  • Hydrogen bonding: Similar donor/acceptor profile but distinct crystal packing due to stereochemistry .
Property Target Compound (S) (R)-Isomer
Configuration S R
LogP (predicted) 1.8 1.8
Hydrogen bond donors 2 2
Topological polar SA 49.3 Ų 49.3 Ų

Functional Group Variants

Benzamide, N-[(2S)-2-amino-3-methylbutyl]-4-methyl- (CAS: 874618-93-6)
  • Molecular formula : C₁₃H₂₀N₂O.
  • Key differences: Replacement of -OH with -NH₂ increases basicity (pKa ~9.5) and hydrogen bond donor capacity. The 4-methyl group enhances lipophilicity (LogP: 2.1 vs. 1.8 for the target compound) .
Benzenesulfonamide, N,N-bis[(2R)-2-hydroxy-2-phenylethyl]-4-methyl- (CAS: 821775-62-6)
  • Molecular formula: C₂₃H₂₅NO₄S.
  • Key differences :
    • Sulfonamide group (-SO₂NH-) increases acidity (pKa ~10 vs. ~15 for benzamide).
    • Bis-substitution and methyl group improve membrane permeability but reduce aqueous solubility .
Property Target Compound Sulfonamide Derivative
Functional group Benzamide Sulfonamide
Molecular weight 241.29 g/mol 411.52 g/mol
Hydrogen bond acceptors 3 5
LogP 1.8 3.2

Alkyl/Aromatic Chain Modifications

Benzamide, 2-fluoro-N-(2-ethylhexyl)- (CAS: N/A)
  • Molecular formula: C₁₅H₂₂FNO.
  • Key differences :
    • Fluorine at C2 increases electronegativity, altering electronic distribution.
    • The 2-ethylhexyl chain confers high hydrophobicity (LogP: 4.5) and reduced solubility .
N-[2-(diethylamino)ethyl]-2-phenylacetamide (CAS: 51816-17-2)
  • Molecular formula : C₁₄H₂₂N₂O.
  • Key differences :
    • Tertiary amine group introduces strong basicity (pKa ~10.5).
    • Acetamide backbone vs. benzamide reduces aromatic interactions .

Biological Activity

Benzamide, N-[(2S)-2-hydroxy-2-phenylethyl]- (commonly referred to as compound 6542363) is a chemical compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Benzamide, N-[(2S)-2-hydroxy-2-phenylethyl]- has the molecular formula C15H15NO2C_{15}H_{15}NO_2. Its structure features a benzamide moiety substituted with a chiral 2-hydroxy-2-phenylethyl group, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC15H15NO2
Molecular Weight241.29 g/mol
Melting PointNot Available
SolubilitySoluble in DMSO
Log P3.5

Anti-inflammatory Effects

Research indicates that benzamide derivatives can act as lipoxygenase inhibitors , which play a significant role in the inflammatory response. These compounds have shown efficacy in modulating the arachidonic acid cascade, thus potentially treating conditions such as asthma and allergies by inhibiting leukotriene synthesis .

Case Studies and Research Findings

  • Inhibition of Lipoxygenase : A study demonstrated that benzamide derivatives significantly inhibited lipoxygenase activity, leading to reduced inflammation in animal models of asthma . The compounds were effective in decreasing leukocyte migration and tissue damage associated with inflammatory responses.
  • Antimicrobial Activity : Another investigation focused on a series of benzamide derivatives, including N-[(2S)-2-hydroxy-2-phenylethyl]-. These compounds exhibited notable larvicidal and fungicidal activities against various pathogens at concentrations as low as 10 mg/L . For instance, compound 7h showed a larvicidal activity of 100% against mosquito larvae.
  • Cardiovascular Applications : Benzamide derivatives have also been explored for their potential in treating cardiovascular diseases. They inhibit the biosynthesis of leukotrienes, which are implicated in myocardial ischemia and infarction . This suggests a dual role in both inflammatory and cardiovascular contexts.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
Lipoxygenase InhibitionReduced inflammation
Larvicidal Activity100% effectiveness at 10 mg/L
Fungicidal ActivityEffective against Botrytis cinerea
Cardiovascular ProtectionInhibition of leukotriene synthesis

The biological activity of benzamide derivatives can be attributed to their ability to interact with specific enzymes involved in inflammatory pathways. The inhibition of lipoxygenase leads to decreased production of inflammatory mediators such as leukotrienes, which are known to exacerbate conditions like asthma and cardiovascular diseases.

Pharmacokinetics

While detailed pharmacokinetic data specific to benzamide, N-[(2S)-2-hydroxy-2-phenylethyl]- is limited, studies on related compounds suggest moderate bioavailability and metabolism primarily through hepatic pathways. Further research is needed to elucidate the exact pharmacokinetic profile of this specific compound.

Q & A

Q. What are the recommended solvent-free synthesis protocols for Benzamide, N-[(2S)-2-hydroxy-2-phenylethyl]-?

  • Methodological Answer : Green synthesis under solvent- and activation-free conditions involves coupling a benzoyl group with a chiral 2-hydroxy-2-phenylethylamine derivative. Reaction optimization includes temperature control (e.g., 80–100°C) and stoichiometric ratios of reactants. Characterization via NMR and HPLC confirms purity and stereochemical integrity .

Q. How can researchers confirm the stereochemical configuration of the hydroxy group in Benzamide, N-[(2S)-2-hydroxy-2-phenylethyl]-?

  • Methodological Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) or X-ray crystallography to resolve the (S)-configuration. Comparative analysis with enantiomeric standards and NOESY NMR can validate spatial arrangements .

Q. What safety precautions are critical when handling Benzamide derivatives in laboratory settings?

  • Methodological Answer : Follow OSHA-compliant protocols: use fume hoods, wear nitrile gloves, safety goggles, and lab coats. Avoid dust formation (risk of inhalation). In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation. Store in sealed containers away from oxidizers .

Q. How can structural analogs of Benzamide, N-[(2S)-2-hydroxy-2-phenylethyl]- be identified for comparative studies?

  • Methodological Answer : Query PubChem or SciFinder using SMILES strings (e.g., C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2)O) to retrieve analogs like N-Benzoyl-N-(2-phenylethyl)benzamide. Filter by substituents (e.g., hydroxyl, benzoyl) for SAR analysis .

Advanced Research Questions

Q. What computational approaches are recommended to predict the binding affinity of Benzamide, N-[(2S)-2-hydroxy-2-phenylethyl]- derivatives?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using PDB structures of target proteins (e.g., enzymes or receptors). Apply density functional theory (DFT) to optimize geometry and calculate electrostatic potential maps. Validate with MD simulations (GROMACS) to assess stability .

Q. How can contradictory data in biological activity studies of benzamide analogs be resolved?

  • Methodological Answer : Replicate assays under standardized conditions (e.g., cell lines, incubation times). Use orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays). Cross-reference with crystallographic data to confirm target engagement .

Q. What strategies optimize the yield of Benzamide, N-[(2S)-2-hydroxy-2-phenylethyl]- in multi-step syntheses?

  • Methodological Answer : Introduce protecting groups (e.g., TIPS for hydroxyl) to prevent side reactions. Optimize coupling agents (e.g., EDCI/HOBt) for amide bond formation. Monitor intermediates via LC-MS and adjust stoichiometry in critical steps (e.g., Pd/C-catalyzed reductions) .

Q. How do substituents on the phenyl ring influence the physicochemical properties of Benzamide derivatives?

  • Methodological Answer : Conduct logP calculations (ChemDraw) and HPLC-based polarity assessments. Compare analogs with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups. Correlate solubility and permeability with in vitro ADME profiles .

Q. What analytical techniques are essential for characterizing degradation products of Benzamide, N-[(2S)-2-hydroxy-2-phenylethyl]- under stress conditions?

  • Methodological Answer : Use accelerated stability studies (40°C/75% RH) followed by UPLC-QTOF-MS to identify degradants. Compare fragmentation patterns with synthetic standards. Validate with ¹H-NMR to confirm structural changes .

Q. How can chiral resolution challenges during scale-up synthesis be addressed?

  • Methodological Answer : Employ asymmetric catalysis (e.g., chiral oxazaborolidines) or enzymatic resolution (lipases). Optimize crystallization conditions (e.g., solvent polarity, cooling rates) to enhance enantiomeric excess (ee > 99%) .

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